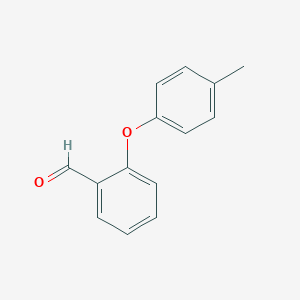

2-(4-Methylphenoxy)benzaldehyde

説明

“2-(4-Methylphenoxy)benzaldehyde” is a chemical compound used as a reagent in the synthesis of chiral 1,3,4-oxadiazol-2-ones as potent and highly selective FAAH inhibitors . It’s also used as a reagent in the synthesis of [4-(phenoxy)pyridin-3-yl]methylamines; a new class of selective noradrenaline reuptake inhibitors (NRI) .

Synthesis Analysis

The synthesis of “2-(4-Methylphenoxy)benzaldehyde” involves using Pd-catalyst coupling reactions and electrophilic cyclization reactions .Molecular Structure Analysis

The molecular formula of “2-(4-Methylphenoxy)benzaldehyde” is C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .科学的研究の応用

Organic Synthesis

Benzaldehyde is a valuable tool in organic synthesis due to its interaction with various reagents, which is key to synthesizing a variety of organic compounds . It’s plausible that “2-(4-Methylphenoxy)benzaldehyde” could also be used in similar ways in organic synthesis.

Production of Pharmaceuticals

Benzaldehyde is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine, which has a strong stimulating effect . Therefore, “2-(4-Methylphenoxy)benzaldehyde” might also be used in the production of certain pharmaceuticals.

Synthesis of Benzimidazoles

Benzimidazoles are one of the important heterocyclic templates for intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . “2-(4-Methylphenoxy)benzaldehyde” could potentially be used in the synthesis of benzimidazoles.

Production of Thiosemicarbazones

Thiosemicarbazones have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial . “2-(4-Methylphenoxy)benzaldehyde” could potentially be used in the production of thiosemicarbazones.

Safety and Hazards

作用機序

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylphenoxy)benzaldehyde . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is air sensitive and may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to handle it with care, using protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

特性

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)benzaldehyde | |

CAS RN |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)